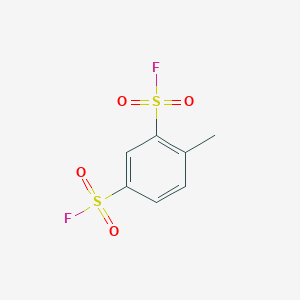

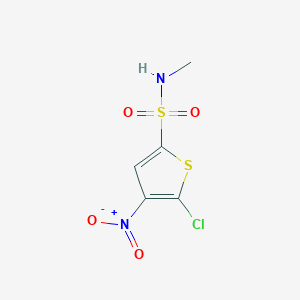

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

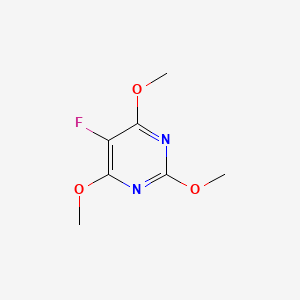

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom. The nitro group (-NO2) and sulfonamide group (-SO2NH2) are functional groups often seen in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The ring would be substituted with a nitro group (-NO2), a chloro group (-Cl), and a sulfonamide group (-SO2NH2) .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the thiophene ring less nucleophilic. The sulfonamide group could potentially engage in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and sulfonamide groups could affect properties such as solubility, melting point, and acidity .Applications De Recherche Scientifique

Synthesis of Drugs and Bioactive Molecules

This compound plays a significant role in the synthesis of drugs and bioactive molecules, particularly those incorporating a nitro (het)arene core. The nitro group in aromatic compounds is crucial for creating a wide range of biologically active molecules used in pharmaceuticals .

Anticancer Research

Derivatives of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide have been synthesized and evaluated for their anticancer properties. Some compounds in this category have shown promising antitumor activity, making them valuable for further cancer research .

Development of COX Inhibitors

The compound has been linked to the development of cyclooxygenase (COX) inhibitors. Specifically, derivatives like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) have been reported to inhibit brain COX with increased selectivity for COX-2, which is important in neurological disorders .

Environmental Impact Reduction

Research involving 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is driven by the need to reduce environmental impact during the industrial production of drugs. This involves developing new synthesis methods that are more environmentally friendly .

Study of Metabolism and Toxicity

The compound is used in studies focusing on the toxicity and metabolism of nitrodrugs and related biomolecules. Understanding these aspects is crucial for the safe use of these drugs in medical treatments .

Synthesis of Warfarin Analogues

The compound has been utilized in the synthesis of warfarin analogues through Michael addition reactions. This is particularly relevant for the production of anticoagulants that act as vitamin K antagonists .

Safety and Hazards

Orientations Futures

The study of nitrothiophene derivatives is an active area of research, with potential applications in fields such as medicinal chemistry and material science . Future research could explore the biological activity of this compound, or use it as a building block for the synthesis of more complex molecules.

Propriétés

IUPAC Name |

5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S2/c1-7-14(11,12)4-2-3(8(9)10)5(6)13-4/h2,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCDSUOZBSBWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70814777 |

Source

|

| Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

CAS RN |

61714-49-6 |

Source

|

| Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.